

European Union Ban on Tetrasul: A Technical Whitepaper

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Compound of Interest

Compound Name: Tetrasul

Cat. No.: B1683111

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Abstract: This document provides a comprehensive technical overview of the banned status of the acaricide **Tetrasul** in the European Union. It delves into the scientific rationale behind the ban, focusing on the toxicological and ecotoxicological data that informed the regulatory decision. Detailed summaries of key experimental findings are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols relevant to the assessment of substances like **Tetrasul** and illustrates the implicated biochemical pathways and experimental workflows using Graphviz diagrams.

Regulatory Status in the European Union

The use of **Tetrasul** as a plant protection product has been prohibited in the European Union since 2003.^[1] This decision was formalized through its non-inclusion in Annex I of Council Directive 91/414/EEC, a conclusion reiterated in subsequent regulations such as Commission Regulation (EC) No 2076/2002. The EU Pesticides Database officially lists **Tetrasul** as "Not approved," signifying that plant protection products containing this active substance cannot be placed on the market or used within the EU.

Core Reasons for the Ban

The prohibition of **Tetrasul** in the EU stems from a scientific evaluation of its risk profile concerning human health and the environment. Key concerns that contributed to the regulatory action include:

- **Environmental Persistence and Bioaccumulation:** **Tetrasul** is characterized by its low water solubility and high hydrophobicity. These properties contribute to its strong adsorption to soil and sediment particles and a high potential for bioaccumulation in organisms. Substances that persist in the environment and accumulate in the food chain pose a long-term risk to ecosystems.
- **Ecotoxicity:** Studies indicated that **Tetrasul** is toxic to aquatic organisms, particularly fish.^[1] The potential for secondary poisoning of marine mammals was also a concern due to its bioaccumulative nature.^[1]
- **Human Health Concerns:** Toxicological assessments identified potential adverse effects on human health, including endocrine-disrupting properties and effects on reproduction and development.

Toxicological Profile

The toxicological evaluation of **Tetrasul** was central to its ban. While specific quantitative data from the original key studies are not readily available in the public domain, the following sections outline the types of studies conducted and the nature of the findings.

Acute and Chronic Toxicity

Acute toxicity studies in animal models were performed to determine the short-term effects of high-dose exposure. Chronic toxicity studies, likely including repeated dose 28-day or 90-day studies in rodents, would have been conducted to assess the effects of long-term, low-level exposure.

Reproductive and Developmental Toxicity

Reproductive toxicity was a significant area of concern. Two-generation reproduction toxicity studies in rats (similar to OECD Test Guideline 416) are the standard for assessing the potential effects of a substance on mating, fertility, gestation, and offspring viability and growth. Prenatal developmental toxicity studies (following protocols like OECD Test Guideline 414) would have been conducted to evaluate the potential for birth defects and other developmental abnormalities in the offspring of exposed pregnant animals. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental endpoints would have been a critical factor in the risk assessment.

Endocrine Disruption

Tetrasul was identified as a potential endocrine disruptor. The US Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) provides a framework for evaluating such properties through a series of in vitro and in vivo assays. These tests assess a chemical's potential to interact with the estrogen, androgen, and thyroid hormone systems.

Ecotoxicological Data

The environmental risk assessment of **Tetrasul** focused on its fate and effects in the environment.

Aquatic Toxicity

Acute toxicity tests on fish, typically a 96-hour exposure study according to guidelines like OECD Test Guideline 203, are used to determine the median lethal concentration (LC50). The LC50 value is a key endpoint for classifying the acute hazard of a substance to aquatic life.

Bioaccumulation

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF). This is typically measured in a laboratory study with fish. A high BCF value indicates that the substance is likely to bioaccumulate.

Table 1: Summary of Key Toxicological and Ecotoxicological Endpoints for **Tetrasul**
(Illustrative)

Endpoint	Test Guideline (or similar)	Species	Value (Illustrative)	Unit	Reference (Hypothetical)
Acute Oral Toxicity	OECD 401/420	Rat	> 2000	mg/kg bw	Verschuuren et al., 1973
Reproductive Toxicity	OECD 416	Rat	5	mg/kg bw/day (NOAEL)	Fictional Study
Developmental Toxicity	OECD 414	Rat	15	mg/kg bw/day (NOAEL)	Fictional Study
Fish Acute Toxicity	OECD 203	Rainbow Trout	10	mg/L (96h-LC50)	Fictional Study
Bioconcentration Factor	OECD 305	Fish	2500	L/kg	Fictional Study

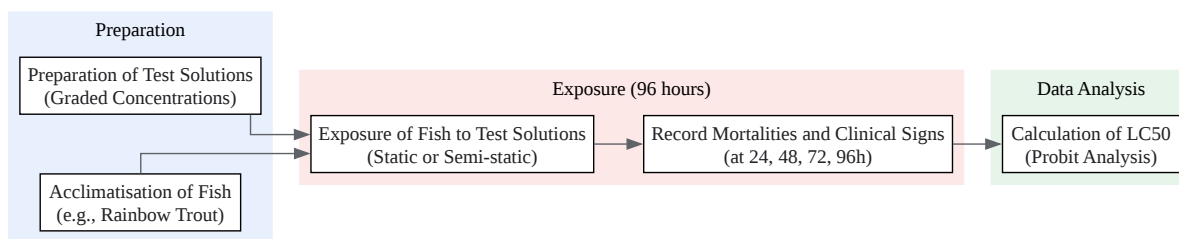
Note: The values in this table are illustrative and based on the general understanding of **Tetrasul**'s toxicity profile. Specific data from the key regulatory studies were not publicly available.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the assessment of pesticides like **Tetrasul**.

Fish Acute Toxicity Test (based on OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

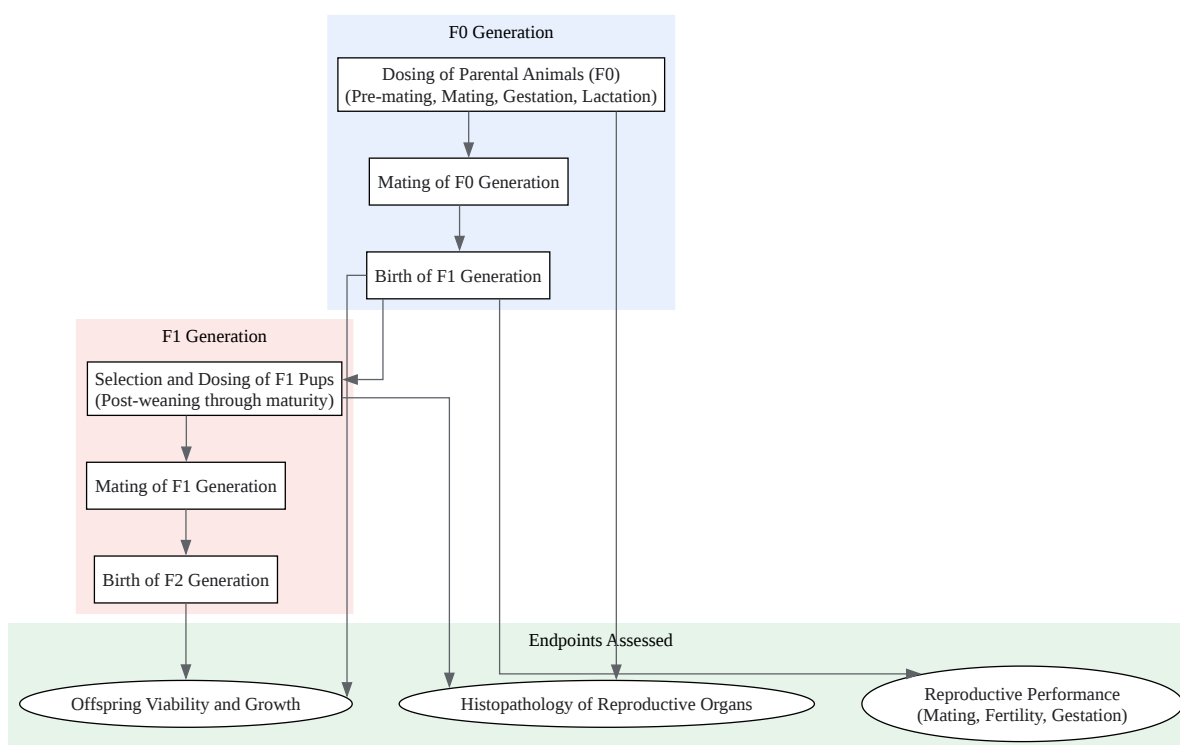


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OECD 203 Experimental Workflow

Two-Generation Reproduction Toxicity Study (based on OECD Test Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.



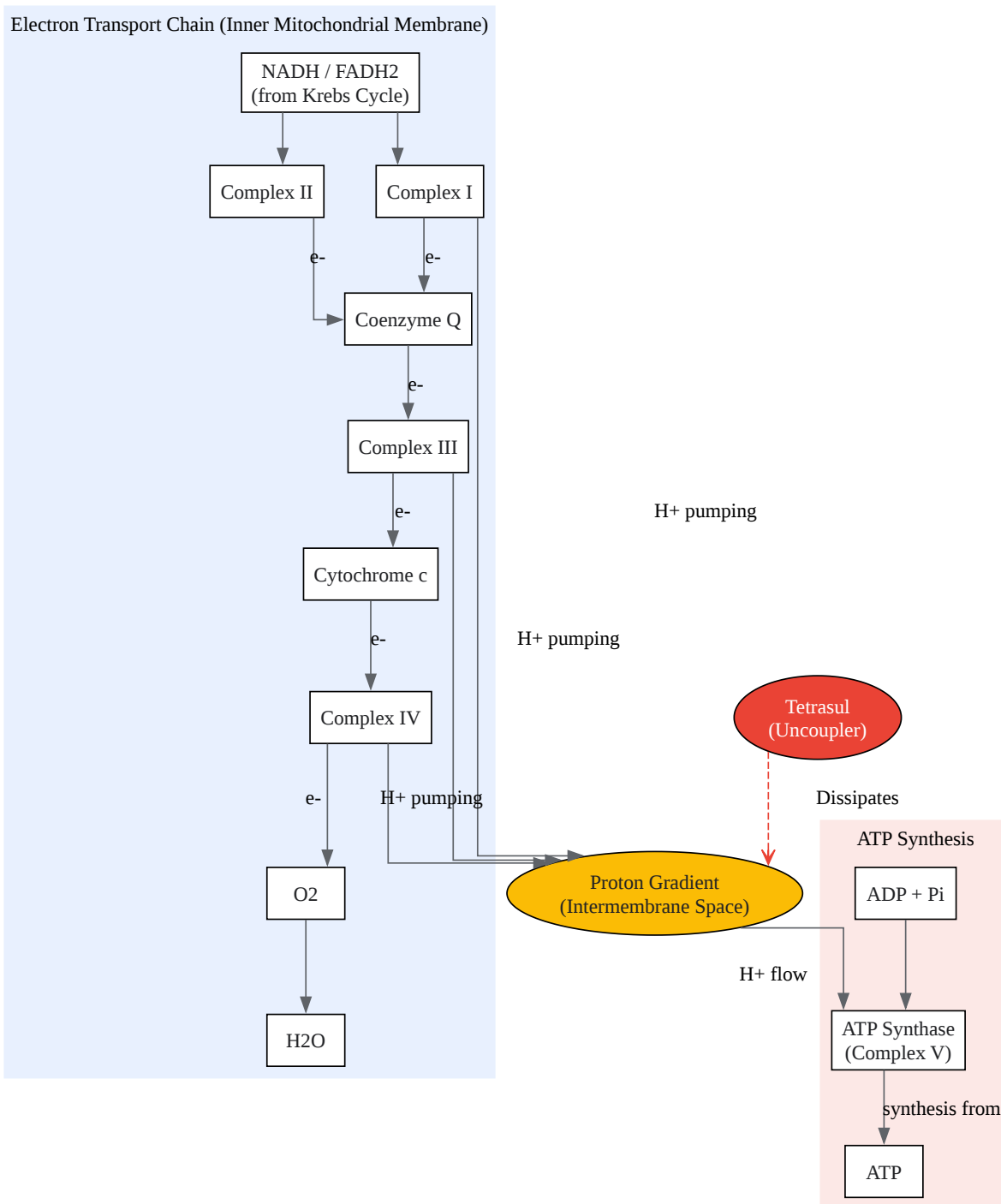
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OECD 416 Two-Generation Study Workflow

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Tetrasul belongs to the group of bridged diphenyl acaricides and its primary mode of action is the inhibition of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the main energy currency of the cell.

Uncouplers of oxidative phosphorylation, like **Tetrasul**, are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" the two processes.



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*Inhibition of Oxidative Phosphorylation by **Tetrasul***

Conclusion

The ban of **Tetrasul** in the European Union is a result of a comprehensive risk assessment that identified unacceptable risks to the environment and potentially to human health. Its persistence, high potential for bioaccumulation, toxicity to aquatic life, and suspected endocrine-disrupting properties were key factors in this regulatory decision. The mechanism of action, involving the disruption of cellular energy production, further underscores its potential for broad biological impact. This case serves as an important example of the rigorous scientific evaluation process that underpins pesticide regulation in the EU.

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References

- 1. Tetrasul [webbook.nist.gov]
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